molecular formula C9H15NO3 B2531086 Methyl 5-oxa-8-azaspiro[3.5]nonane-6-carboxylate CAS No. 2305252-04-2

Methyl 5-oxa-8-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B2531086
CAS No.: 2305252-04-2
M. Wt: 185.223
InChI Key: DFLZMQADBFKGOY-UHFFFAOYSA-N
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Description

Methyl 5-oxa-8-azaspiro[35]nonane-6-carboxylate is a spirocyclic compound characterized by a unique structure that includes an oxane ring fused with an azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxa-8-azaspiro[3.5]nonane-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both oxane and azaspiro functionalities. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow techniques and advanced purification methods to achieve high yields and consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxa-8-azaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 5-oxa-8-azaspiro[3.5]nonane-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 5-oxa-8-azaspiro[3.5]nonane-6-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate activity through binding or inhibition. The pathways involved often relate to the compound’s ability to alter biochemical processes, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-5-oxa-8-azaspiro[3.5]nonane: This compound shares a similar spirocyclic structure but differs in the presence of a methyl group.

    2-Oxa-6-azaspiro[3.3]heptane:

Uniqueness

Methyl 5-oxa-8-azaspiro[3.5]nonane-6-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 5-oxa-8-azaspiro[3.5]nonane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-12-8(11)7-5-10-6-9(13-7)3-2-4-9/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLZMQADBFKGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC2(O1)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305252-04-2
Record name methyl 5-oxa-8-azaspiro[3.5]nonane-6-carboxylate
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